ONO-8711 is a synthetic compound classified as a selective antagonist of the prostaglandin E2 receptor subtype EP1. [, , , , , , , , , , , , , , , , , , ] It is widely used in scientific research to investigate the role of the EP1 receptor in various physiological and pathological processes, particularly in inflammation, pain, and cancer. [, , , , , , , , , , , , , , , , , , ]
ONO-8711 is a selective antagonist of the prostaglandin E2 receptor subtype EP1, which plays a significant role in various physiological and pathological processes, including inflammation and cancer progression. This compound has been studied for its potential chemopreventive effects against several types of cancer, particularly breast and colon cancers. Its ability to inhibit the EP1 receptor is crucial in disrupting the signaling pathways that promote tumor growth.
ONO-8711 was developed by Ono Pharmaceutical Co., Ltd. It is classified as a non-steroidal anti-inflammatory drug (NSAID) and specifically targets the EP1 receptor, which is one of four subtypes of prostaglandin E receptors (EP1-4). The chemical structure of ONO-8711 allows it to function as a competitive antagonist, effectively blocking the action of prostaglandin E2, a key mediator in inflammatory responses and tumorigenesis.
The synthesis of ONO-8711 involves several chemical transformations. The synthetic route typically includes the following steps:
The detailed synthetic pathway may involve oxidation reactions to form sulfoxides or sulfones, reduction reactions to convert sulfonyl groups to sulfinyl or sulfhydryl groups, and nucleophilic substitution reactions at specific sites on the molecule .
The molecular formula for ONO-8711 is C16H20N2O3S, with a molecular weight of approximately 320.41 g/mol. The compound features a complex structure characterized by:
The precise three-dimensional conformation of ONO-8711 is critical for its function as an EP1 antagonist, influencing how it binds to the receptor and blocks its activation by prostaglandin E2 .
ONO-8711 undergoes several types of chemical reactions:
These reactions are significant not only for synthesizing ONO-8711 but also for understanding its reactivity profile in biological systems .
The primary mechanism by which ONO-8711 exerts its effects is through antagonism of the EP1 receptor. By binding competitively to this receptor, ONO-8711 prevents prostaglandin E2 from activating it. This blockade leads to several downstream effects:
This mechanism highlights the importance of the EP1 receptor in cancer biology and demonstrates how selective antagonists like ONO-8711 can disrupt harmful signaling pathways.
ONO-8711 exhibits several notable physical and chemical properties:
These properties are essential for its formulation in experimental settings and therapeutic applications .
ONO-8711 has significant potential applications in scientific research, particularly in oncology:
The compound's ability to modulate inflammatory pathways positions it as a candidate for further investigation in therapeutic contexts aimed at reducing cancer risk or progression .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3